molecular formula C16H23N5O2 B12941396 6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-40-8

6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine

Katalognummer: B12941396
CAS-Nummer: 920503-40-8
Molekulargewicht: 317.39 g/mol
InChI-Schlüssel: UOYKPRTZOFWNFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine is a chemical compound that belongs to the class of purines. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a morpholine ring and an oxane ring, which contribute to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine involves several steps. One common synthetic route includes the reaction of a purine derivative with a morpholine derivative under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, pressure adjustments, and the use of advanced purification techniques.

Analyse Chemischer Reaktionen

6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

920503-40-8

Molekularformel

C16H23N5O2

Molekulargewicht

317.39 g/mol

IUPAC-Name

4-[2-[9-(oxan-2-yl)purin-6-yl]ethyl]morpholine

InChI

InChI=1S/C16H23N5O2/c1-2-8-23-14(3-1)21-12-19-15-13(17-11-18-16(15)21)4-5-20-6-9-22-10-7-20/h11-12,14H,1-10H2

InChI-Schlüssel

UOYKPRTZOFWNFJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCN4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.